molecular formula C15H16O4 B11859944 3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid CAS No. 94002-48-9

3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid

Cat. No.: B11859944
CAS No.: 94002-48-9
M. Wt: 260.28 g/mol
InChI Key: AMDUXHAAAIDROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system, which is a bicyclic aromatic hydrocarbon, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the Claisen–Schmidt condensation reaction, where an aldehyde and a ketone are condensed in the presence of a base to form the desired product . The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a catalyst, such as sulfuric acid (H₂SO₄) for nitration or iron (Fe) for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, such as nitro groups or halogens.

Scientific Research Applications

3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit the activity of proteins such as Bcl-2, which are involved in the regulation of apoptosis (programmed cell death) . By binding to the active sites of these proteins, the compound can induce apoptosis in cancer cells, thereby exhibiting antitumor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a naphthalene ring and a butanoic acid moiety allows for versatile chemical modifications and a wide range of applications in various scientific fields.

Properties

CAS No.

94002-48-9

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

3-(3,4-dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid

InChI

InChI=1S/C15H16O4/c1-19-15(18)13(9-14(16)17)12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7-8,13H,4,6,9H2,1H3,(H,16,17)

InChI Key

AMDUXHAAAIDROT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(=O)O)C1=CCCC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.